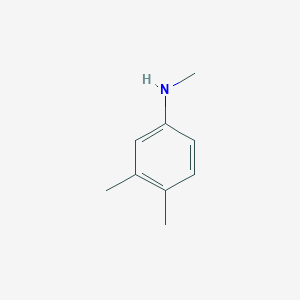

n,3,4-Trimethylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

n,3,4-Trimethylaniline, also known as 4,N,N-trimethylaniline, is an organic compound with the molecular formula C9H13N. It is a tertiary amine and a derivative of aniline, characterized by the presence of three methyl groups attached to the nitrogen atom and the benzene ring. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

n,3,4-Trimethylaniline can be synthesized through several methods. One common approach involves the methylation of aniline derivatives. For instance, the reaction of aniline with methyl iodide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the reduction of nitroarene intermediates, where nitrobenzene derivatives are reduced using hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic hydrogenation of nitroarene compounds. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the nitro group to an amine group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

n,3,4-Trimethylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro derivatives to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines from nitro compounds.

Substitution: Halogenated or nitrated aromatic compounds.

科学的研究の応用

n,3,4-Trimethylaniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of n,3,4-Trimethylaniline involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence various biochemical pathways.

類似化合物との比較

Similar Compounds

2,4,6-Trimethylaniline: Another trimethyl derivative of aniline, used in similar applications.

N,N-Dimethylaniline: A dimethyl derivative with different reactivity and applications.

N,N-Diethylaniline: An ethyl-substituted derivative with distinct properties.

Uniqueness

n,3,4-Trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tertiary amine structure makes it a valuable reagent in organic synthesis and industrial applications.

生物活性

n,3,4-Trimethylaniline (CAS Number: 12377758) is an organic compound that has garnered attention for its various biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, synthesizing findings from diverse research studies.

Chemical Structure and Properties

- Chemical Formula : C9H13N

- Molecular Weight : 149.21 g/mol

- Synonyms : N,N,4-trimethylaniline

This compound is characterized by a benzene ring with three methyl groups and an amino group. This structure influences its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The antioxidant activity is often assessed using methods like the DPPH radical scavenging assay.

| Study | Method Used | Result |

|---|---|---|

| DPPH Scavenging | High antioxidant activity observed | |

| Hydroxyl Radical Scavenging | Effective in reducing hydroxyl radicals |

The compound's ability to neutralize free radicals suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies demonstrate its effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results suggest that while the compound possesses bioactive properties, it also exhibits cytotoxic effects at higher concentrations.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 50 |

| MCF-7 (breast cancer) | 40 |

| L929 (fibroblast) | 100 |

These results highlight the need for careful dosage considerations when exploring therapeutic applications.

Case Studies

- Antitumor Activity : A study investigated the antitumor effects of this compound derivatives on murine leukemia models. The derivatives demonstrated significant tumor suppression compared to control groups, indicating potential for further development in cancer therapies .

- Dental Applications : Research on dental materials has shown that incorporating this compound can enhance the mechanical properties of resin composites while maintaining biocompatibility .

- Environmental Impact : Studies have also explored the environmental toxicity of this compound due to its widespread use in dyes and chemical manufacturing. Its persistence in aquatic environments raises concerns about ecological safety .

特性

IUPAC Name |

N,3,4-trimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-5-9(10-3)6-8(7)2/h4-6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXABKSVWHJDSNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。